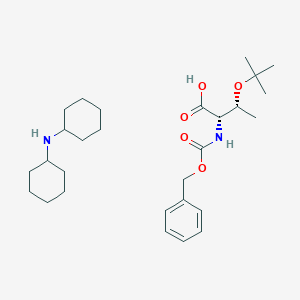

Z-Thr(Tbu)-Oh.Dcha

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGZKHUOOUVBV-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937661 | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16966-07-7 | |

| Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16966-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016966077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Thr(Tbu)-OH.DCHA: A Technical Guide for Peptide Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical resource on N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt, commonly abbreviated as Z-Thr(Tbu)-OH.DCHA. It details the compound's chemical properties, its strategic role in peptide synthesis, and provides validated protocols for its application.

Core Concepts: Understanding the Molecular Architecture

This compound is a specifically modified derivative of the amino acid L-threonine, engineered for controlled and efficient peptide synthesis. Its structure is comprised of several key components, each with a distinct function.

Chemical Identity:

-

Full Chemical Name: N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt[1]

-

Common Synonyms: Z-Thr(tBu)-OH dicyclohexylamine salt, Cbz-Thr(tBu)-OH DCHA[2]

The molecule's utility in synthesis is derived from its protecting group strategy and its salt form, which enhances handling and stability.

The Orthogonal Protecting Group Strategy

Successful peptide synthesis hinges on preventing unwanted side reactions.[4] This is achieved by reversibly masking reactive functional groups. Z-Thr(Tbu)-OH employs an "orthogonal" protection scheme, meaning each protecting group can be removed under distinct chemical conditions without affecting the other.

-

Z (Benzyloxycarbonyl, Cbz) Group: This group protects the α-amino group of threonine. The Z-group is renowned for its stability under the mildly acidic and basic conditions often used in solid-phase peptide synthesis (SPPS).[4][5] It is typically removed via catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that does not affect the acid-labile t-Butyl group.[4][6]

-

Tbu (tert-butyl) Group: This group protects the hydroxyl (-OH) side chain of threonine. The Tbu group is highly sensitive to strong acids and is readily cleaved by reagents like trifluoroacetic acid (TFA).[4][7] This condition leaves the Z-group intact.

The Role of the DCHA Salt

The free acid form of many protected amino acids can be oily or non-crystalline, making them difficult to purify, weigh accurately, and store.[8] Z-Thr(Tbu)-OH is supplied as a dicyclohexylammonium (DCHA) salt to overcome these challenges.[9] DCHA is an organic base that reacts with the carboxylic acid of the threonine derivative to form a stable, crystalline solid.[8]

Key Advantages of the DCHA Salt Form:

-

Enhanced Stability: The salt is generally more stable for long-term storage.[8][10]

-

Improved Handling: As a crystalline solid, it is easy to handle, weigh, and transfer.[8]

-

Higher Purity: The crystallization process used to form the salt serves as an effective purification step.[9]

Before the amino acid derivative can be used in a peptide coupling reaction, the free carboxylic acid must be regenerated from the DCHA salt.[9]

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16966-07-7 | [1][3][11][12] |

| Molecular Formula | C₂₈H₄₆N₂O₅ | [2][3][11] |

| Molecular Weight | 490.68 g/mol | [1][2][3][11] |

| Appearance | Solid | [2][11] |

| Melting Point | 143-147 °C | [2][11] |

| Storage Conditions | Inert atmosphere, 2-8°C | [11] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11][13] |

Safety Information: According to safety data sheets, the compound may be harmful if swallowed, inhaled, or in contact with skin (GHS07 Warning).[11][14] Standard laboratory precautions, including the use of personal protective equipment, should be employed.[14] In case of exposure, it is advised to move to fresh air, wash the affected skin, or rinse eyes thoroughly and consult a doctor.[14]

Application in Peptide Synthesis: A Workflow

The incorporation of a this compound residue into a growing peptide chain involves a sequential, multi-step process. The following diagram and protocols outline a typical workflow in the context of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Liberation of the Free Acid from DCHA Salt

This step is critical for enabling the carboxylic acid to participate in the subsequent activation and coupling reaction.

-

Suspension: Suspend the this compound salt in a suitable organic solvent like ethyl acetate.[9]

-

Acidification: Add an aqueous solution of 10% potassium bisulfate (KHSO₄) or 10% phosphoric acid and stir vigorously.[9] Continue until the solid dissolves and two clear liquid phases are formed. The pH of the aqueous layer should be acidic (pH 2-3).[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the lower aqueous phase.

-

Washing: Wash the organic layer with water until the aqueous phase is neutral (pH ≥ 4).[9] This removes residual acid and the dicyclohexylammonium salt.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting product, Z-Thr(Tbu)-OH, is typically an oil or foam.[9]

Protocol 2: Solid-Phase Peptide Coupling

This protocol describes the incorporation of the liberated Z-Thr(Tbu)-OH into a peptide chain assembled on a solid support (resin).

-

Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine, typically achieved by removing a temporary Fmoc group with a piperidine solution.

-

Amino Acid Activation: In a separate vessel, dissolve the Z-Thr(Tbu)-OH (2-4 equivalents relative to resin loading) in DMF. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).[4] Allow the mixture to pre-activate for several minutes.

-

Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[4]

-

Monitoring: Check for reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[4] A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling can be repeated.

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF and DCM to remove all excess reagents and by-products.[4]

Protocol 3: Selective Deprotection Strategies

The orthogonal nature of the Z and Tbu groups allows for selective removal based on the desired synthetic outcome.

A. Side-Chain (Tbu Group) Deprotection:

-

Procedure: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA).[7] Common cocktails include 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as scavengers for the released tert-butyl cations.

-

Outcome: This procedure removes the Tbu group from the threonine side chain, along with other acid-labile protecting groups (e.g., Boc, Trt), while leaving the N-terminal Z-group intact.[15][16] This is useful for synthesizing protected peptide fragments for subsequent condensation.

B. N-Terminal (Z Group) Deprotection:

-

Procedure: The Z-group is cleaved by catalytic hydrogenation.[5] Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid) and add a palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen gas atmosphere.

-

Outcome: This method cleanly removes the Z-group, leaving the acid-labile Tbu group and the rest of the peptide untouched. It is a very mild method that proceeds at neutral pH.[6]

Troubleshooting and Expert Insights

-

Incomplete Coupling: Due to the steric hindrance of the threonine residue, coupling can sometimes be slow or incomplete. Using a more potent coupling reagent like HATU, increasing the reaction time, or performing a "double coupling" (repeating the coupling step with fresh reagents) can resolve this issue.[4]

-

Racemization: The Z-group is known to provide good protection against racemization during the activation step, which is a significant advantage over other protecting groups.[5]

-

Choice of Synthesis: While illustrated here for SPPS, Z-protected amino acids are also extensively used in classical solution-phase peptide synthesis.[15]

By understanding the distinct roles of the Z-group, the Tbu-group, and the DCHA salt, researchers can strategically employ this compound to build complex peptide sequences with high fidelity and control.

References

-

Next Peptide. 16966-07-7 | this compound. [Link]

-

Watanabe Chemical Industries, Ltd. 16966-07-7 Z-Thr(tBu)-OH・DCHA. [Link]

-

ChemWhat. Z-THR(TBU)-OH DCHA CAS#: 16966-07-7. [Link]

-

Watanabe Chemical Industries, Ltd. 16966-07-7 Z-Thr(tBu)-OH・DCHA (Japanese). [Link]

-

BDMAEE. Applications of dicyclohexylamine in the pharmaceutical industry today. [Link]

-

National Center for Biotechnology Information. Z-Tyr(tBu)-OH.DCHA. PubChem Compound Summary for CID 14162127. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Wikipedia. Dicyclohexylamine. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

Sources

- 1. 16966-07-7 Z-Thr(tBu)-OH・DCHA | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 2. chemwhat.com [chemwhat.com]

- 3. 16966-07-7 | this compound | Next Peptide [nextpeptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound , 97% , 16966-07-7 - CookeChem [cookechem.com]

- 12. 16966-07-7 Z-Thr(tBu)-OH・DCHA | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 13. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 16. peptide.com [peptide.com]

The Strategic Application of Z-Thr(tBu)-OH.DCHA in Modern Peptide Chemistry: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the precise assembly of peptides is a cornerstone of innovation. The choice of protected amino acid building blocks is a critical determinant of success, directly influencing yield, purity, and the feasibility of complex synthetic routes. Among these essential reagents, N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt, or Z-Thr(tBu)-OH.DCHA, stands out as a versatile and strategic tool. This guide provides an in-depth technical exploration of its core attributes, practical applications, and the underlying chemical principles that govern its use in both solid-phase and solution-phase peptide synthesis.

Part 1: Foundational Principles and Chemical Profile

This compound is a derivative of the amino acid L-threonine, strategically modified with protecting groups to control its reactivity during peptide synthesis. Understanding the distinct roles of each component is fundamental to its effective application.

The Orthogonal Protection Strategy: Z and tBu Groups

The power of Z-Thr(tBu)-OH lies in its orthogonal protection scheme.[1][2][3] Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under completely different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1][2]

-

The N-α-Benzyloxycarbonyl (Z or Cbz) Group: The Z group, introduced by Bergmann and Zervas in 1932, is a classic urethane-type protecting group for the α-amino function.[4][5] Its key advantage is its stability to a wide range of conditions, including the mildly acidic and basic treatments often used in solid-phase peptide synthesis (SPPS).[3][6] The Z group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[3][4][7] This unique removal condition provides a valuable orthogonal handle in complex synthetic strategies.

-

The O-tert-butyl (tBu) Group: The hydroxyl side chain of threonine is reactive and can undergo unwanted acylation during peptide coupling. The tert-butyl ether serves as a robust protecting group for this functionality.[7][8] The tBu group is highly stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[6][7][8]

This differential lability—Z group removed by hydrogenation, tBu group by acidolysis—is the essence of the orthogonal strategy, enabling the chemist to unmask specific reactive sites on the peptide chain as needed.[3][8]

The Role of the Dicyclohexylammonium (DCHA) Salt

Z-Thr(tBu)-OH is often supplied as a dicyclohexylammonium (DCHA) salt. This is not merely for convenience; the formation of the DCHA salt significantly improves the handling characteristics of the amino acid derivative. It promotes crystallization, leading to a stable, free-flowing solid that is easier to weigh and handle than the often-oily free acid.[9] Prior to its use in a coupling reaction, the free acid must be liberated from the DCHA salt, typically through a simple acid wash.[9]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt | [10] |

| Synonyms | Z-Thr(tBu)-OH dicyclohexylamine salt, Cbthis compound | [3] |

| CAS Number | 16966-07-7 | [11][12] |

| Molecular Formula | C₂₈H₄₆N₂O₅ | [11][12] |

| Molecular Weight | 490.68 g/mol | [11][12] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11][13] |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [3][12] |

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

While less common than its Fmoc-protected counterpart in standard automated SPPS, this compound offers unique advantages, particularly in the synthesis of complex peptides or protected fragments.[8] It is most often incorporated in a Boc-based SPPS strategy or as the final N-terminal residue in an Fmoc/tBu strategy where an N-terminal Z group is desired for subsequent fragment condensation.[3][14]

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Step 1: Liberation of the Free Acid

-

Dissolve this compound (2-4 equivalents relative to resin loading) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of potassium bisulfate or citric acid to remove the dicyclohexylamine.[9]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free acid, Z-Thr(tBu)-OH.

Step 2: Resin Preparation

-

Swell the peptide-resin (e.g., Rink Amide or Wang resin with the peptide chain already assembled) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection (e.g., with 20% piperidine in DMF).

-

Wash the resin thoroughly with DMF to remove residual deprotection reagents.

Step 3: Activation and Coupling

-

In a separate vessel, dissolve the dried Z-Thr(tBu)-OH (2-4 equivalents) and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (1 equivalent) in DMF.

-

Add a coupling reagent such as HBTU, HATU, or TBTU (1 equivalent) and a tertiary base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).[3][15] Allow the mixture to pre-activate for 2-5 minutes.

-

Drain the DMF from the swollen resin and add the pre-activated Z-Thr(tBu)-OH solution.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[3]

Step 4: Monitoring and Completion

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[3]

-

If the coupling is incomplete, a second coupling can be performed with a freshly prepared activated solution.[3]

-

Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[3]

SPPS Workflow Diagram

Caption: General workflow for incorporating this compound in SPPS.

Part 3: Application in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a powerful technique for producing large quantities of peptides and for fragment condensation strategies. This compound is exceptionally well-suited for this approach.[8][9]

Experimental Protocol: Dipeptide Synthesis in Solution

This protocol describes a representative coupling of Z-Thr(tBu)-OH with an amino acid ester, for example, L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl).

Step 1: Liberation of the Free Acid

-

Follow the same procedure as described in the SPPS protocol (Section 2.1, Step 1).

Step 2: Peptide Coupling

-

Dissolve the Z-Thr(tBu)-OH (1.0 equivalent) and H-Phe-OMe·HCl (1.0 equivalent) in an anhydrous solvent like DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Cool the mixture to 0°C in an ice bath.

-

Add DIPEA (2.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes.[8]

-

Add a coupling additive like HOBt (1.1 equivalents) followed by a coupling reagent such as TBTU or DCC (1.1 equivalents).[8]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[8]

Step 3: Work-up and Purification

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and saturated aqueous NaCl.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide, Z-Thr(tBu)-Phe-OMe, by column chromatography or recrystallization.

Deprotection Strategies

The orthogonal nature of the Z and tBu groups allows for selective deprotection.

-

Selective tBu Group Removal: To deprotect the threonine side chain while leaving the Z group intact, treat the peptide with a strong acid like neat TFA or a solution of TFA in DCM.[6][8] The reaction is typically complete within 1-2 hours at room temperature.[3]

-

Selective Z Group Removal: To deprotect the N-terminus while leaving the tBu group intact, catalytic hydrogenation is the method of choice.[3][7] Dissolve the peptide in a solvent like methanol or ethanol, add a palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere.[3][4]

Solution-Phase Synthesis and Deprotection Diagram

Caption: Workflow for solution-phase synthesis and orthogonal deprotection.

Part 4: Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. Understanding the causality behind these issues is key to effective troubleshooting.

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Incomplete Coupling | Steric hindrance of the threonine side chain. Aggregation of the growing peptide chain. | Use a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time or perform a double coupling. Change the primary solvent (e.g., from DMF to NMP). | [3][15][16] |

| Racemization | Prolonged activation times or use of strong bases. Over-activation with carbodiimides. | Minimize pre-activation time. Use a weaker base like sym-collidine in place of DIPEA. Use coupling additives like HOBt or Oxyma Pure to suppress racemization. | [3][15][17] |

| Guanidinylation of N-terminus | Reaction of the free amine with aminium/uronium coupling reagents (e.g., HBTU, HATU). | Always pre-activate the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide. This ensures the reactive species is consumed before it can react with the N-terminus. | [18] |

| Side-product formation during tBu deprotection | Cationic species generated during acidolysis (tert-butyl cations) can modify sensitive residues like Trp or Met. | Add scavengers to the TFA cleavage cocktail. Common scavengers include triisopropylsilane (TIS) and water to quench the cations. | [1][19] |

Part 5: Conclusion

This compound is a highly valuable building block in the arsenal of the peptide chemist. Its robust and orthogonal protecting group strategy offers a level of synthetic flexibility that is essential for the construction of complex peptides, cyclic analogs, and protected fragments for convergent synthesis strategies. By understanding the fundamental principles of its chemistry and applying the detailed protocols outlined in this guide, researchers can confidently leverage the unique advantages of this reagent to advance their scientific objectives.

References

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: Available upon request)

- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: Available upon request)

- Protecting Groups in Peptide Synthesis | Biosynth. (URL: Available upon request)

-

An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC - NIH. (URL: [Link])

- Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy - Benchchem. (URL: Available upon request)

-

Peptide synthesis - Wikipedia. (URL: [Link])

-

16966-07-7 Z-Thr(tBu)-OH・DCHA | WATANABE CHEMICAL INDUSTRIES,LTD. (URL: [Link])

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

- Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence - Benchchem. (URL: Available upon request)

-

What do you do when your peptide synthesis fails? - Biotage. (URL: [Link])

- Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling - Benchchem. (URL: Available upon request)

- Novabiochem® Coupling reagents - Merck Millipore. (URL: Available upon request)

- Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-D-Leu-OH.DCHA - Benchchem. (URL: Available upon request)

- Chemistry of peptide synthesis. (URL: Available upon request)

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: Available upon request)

-

This compound - Amerigo Scientific. (URL: [Link])

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. (URL: [Link])

-

Synthesis of Peptides by Solution Methods - ResearchGate. (URL: [Link])

- 4 Synthesis of Peptides. (URL: Available upon request)

- Recent development of peptide coupling reagents in organic synthesis. (URL: Available upon request)

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

Sources

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. This compound , 97% , 16966-07-7 - CookeChem [cookechem.com]

- 12. This compound - Amerigo Scientific [amerigoscientific.com]

- 13. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bachem.com [bachem.com]

- 16. biotage.com [biotage.com]

- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

An In-Depth Technical Guide to Utilizing Z-Thr(tBu)-OH.DCHA in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise construction of peptides is a cornerstone of innovation. The selection of appropriately protected amino acids is a critical determinant of success, directly influencing synthesis efficiency, purity, and the biological activity of the final product. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt (Z-Thr(tBu)-OH.DCHA), a key building block for the incorporation of the sterically hindered amino acid, threonine. We will delve into the strategic considerations for its use, detailed experimental protocols, and troubleshooting common challenges, ensuring a robust and reliable synthetic workflow.

The Strategic Importance of this compound in Peptide Synthesis

This compound is a derivative of the amino acid L-threonine, strategically modified with protecting groups to prevent unwanted side reactions during peptide synthesis. The key to its utility lies in its orthogonal protection scheme, where each protecting group can be selectively removed under distinct chemical conditions without affecting the others.[1]

-

The Z (Benzyloxycarbonyl) Group: This group shields the α-amino functionality of threonine. Introduced by Bergmann and Zervas in the 1930s, the Z-group is renowned for its stability under a wide range of conditions, yet it is readily removable by catalytic hydrogenation.[2][3] This provides a valuable orthogonal deprotection strategy in syntheses employing acid-labile Boc and Fmoc groups.[4]

-

The tBu (tert-Butyl) Group: The hydroxyl side chain of threonine is protected by a tert-butyl ether. This group is stable to the basic conditions often used in peptide synthesis, such as for the saponification of esters, and to the catalytic hydrogenation conditions used for Z-group removal.[5] It is, however, efficiently cleaved with strong acids like trifluoroacetic acid (TFA).[5][6]

-

The DCHA (Dicyclohexylammonium) Salt: Z-Thr(tBu)-OH is often supplied as a dicyclohexylammonium salt to improve its crystallinity, stability, and ease of handling, as the free acid can be an oil or an amorphous solid.[7] Prior to its use in peptide coupling reactions, the DCHA salt must be removed to liberate the free carboxylic acid.

This unique combination of protecting groups makes this compound a versatile reagent, particularly in solution-phase peptide synthesis and for the preparation of peptide fragments destined for convergent synthesis strategies.[8]

Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt |

| CAS Number | 16966-07-7[9][10] |

| Molecular Formula | C28H46N2O5[11] |

| Molecular Weight | 490.68 g/mol [10] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9][11] |

| Storage Conditions | Keep cool and dry.[12] |

Experimental Workflows: From DCHA Salt to Peptide Elongation

A successful peptide synthesis campaign relies on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key experimental workflows involving this compound.

Liberation of the Free Acid: DCHA Salt Deprotection

Before Z-Thr(tBu)-OH can be coupled to a growing peptide chain, the dicyclohexylammonium salt must be removed to unmask the carboxylic acid. This is typically achieved through a mild acidic workup.

Protocol: DCHA Salt Removal with Citric Acid

-

Suspension: Suspend the this compound salt in ethyl acetate.

-

Acidification: Add a 10% aqueous solution of citric acid and stir the biphasic mixture vigorously. The organic layer will contain the free Z-Thr(tBu)-OH, while the aqueous layer will contain the dicyclohexylammonium citrate salt.

-

Extraction: Separate the organic layer and wash it sequentially with 10% citric acid solution and then with water until the pH of the aqueous wash is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Z-Thr(tBu)-OH, which is often obtained as a viscous oil or a foam.

Caption: Workflow for the liberation of the free acid from its DCHA salt.

Incorporation into a Peptide Chain: Coupling Reactions

The sterically hindered nature of the threonine side chain can sometimes lead to incomplete coupling reactions.[13] Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency.

While less common in standard Fmoc-SPPS, Z-Thr(tBu)-OH can be incorporated, particularly in Boc-based strategies or as the final amino acid in a sequence.[13]

Protocol: SPPS Coupling using HATU

-

Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF).

-

Pre-activation: In a separate vessel, dissolve Z-Thr(tBu)-OH (2-4 equivalents relative to the resin loading), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[13][14]

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated Z-Thr(tBu)-OH solution. Agitate the reaction mixture at room temperature for 1-2 hours.[13]

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[13]

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.[13]

Caption: SPPS workflow for the coupling of Z-Thr(tBu)-OH.

Z-Thr(tBu)-OH is frequently used in solution-phase synthesis, especially for creating peptide fragments.

Protocol: Solution-Phase Coupling using TBTU/HOBt

-

Dissolution: Dissolve Z-Thr(OtBu)-OH (1.0 eq) and the amino acid ester hydrochloride salt (e.g., H-Phe-OMe·HCl) (1.0 eq) in anhydrous DMF.

-

Neutralization: Add DIPEA (2.1 eq) at 0 °C under an inert atmosphere and stir for 10-15 minutes to neutralize the hydrochloride salt.[5]

-

Activation and Coupling: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.[5]

-

Work-up: Once the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and saturated aqueous NaCl.[5]

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude dipeptide can then be purified by column chromatography or recrystallization.

Orthogonal Deprotection Strategies

The strategic advantage of the Z/tBu protection scheme lies in the ability to selectively remove each group, enabling complex synthetic routes.[1]

Z-Group Deprotection: Catalytic Hydrogenation

The benzyloxycarbonyl group is typically removed by catalytic hydrogenation, which is a mild and efficient method.[2]

Protocol: Catalytic Hydrogenation

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[2]

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus. Stir the mixture vigorously at room temperature.[2]

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate containing the deprotected peptide can then be concentrated.[13]

Alternative: Catalytic Transfer Hydrogenation

For situations where handling hydrogen gas is a concern, catalytic transfer hydrogenation offers a safer alternative.[2] In this method, a hydrogen donor such as ammonium formate or formic acid is used in the presence of the Pd/C catalyst.[2][15]

Caption: Workflow for Z-group deprotection by catalytic hydrogenation.

tBu-Group Deprotection: Acidolysis

The tert-butyl protecting group is stable to most conditions except strong acid. It is typically removed during the final cleavage of the peptide from the resin in SPPS or as a separate step in solution-phase synthesis.[13]

Protocol: TFA Cleavage

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger. The scavenger is crucial to trap the reactive tert-butyl cations generated during the deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[6][16]

-

Deprotection: Add the cleavage cocktail to the tBu-protected peptide (either on-resin or in solution) and gently agitate the mixture at room temperature for 1.5-2 hours.[12]

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[12]

Troubleshooting and Advanced Considerations

Challenge: Incomplete Coupling of Z-Thr(tBu)-OH

-

Causality: The steric hindrance from the threonine side chain and the bulky protecting groups can slow down the coupling reaction.[13]

-

Solution:

-

Potent Coupling Reagents: Employ more powerful coupling reagents such as HATU, HBTU, or PyBOP, which form highly reactive activated esters.[14][17]

-

Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, a second coupling with fresh reagents can be performed.[13]

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[18]

-

Challenge: Racemization during Coupling

-

Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This is a greater risk with prolonged coupling times and the use of certain bases.[19][20]

-

Solution:

-

Additives: The addition of HOBt or its derivatives to the coupling reaction can suppress racemization.[19]

-

Base Selection: Use a less hindered base like N-methylmorpholine (NMM) or collidine in place of DIPEA.[20]

-

Temperature Control: Avoid excessive heating during coupling, as higher temperatures can increase the rate of racemization.[18]

-

Challenge: Side Reactions during TFA Cleavage

-

Causality: The tert-butyl cations generated during tBu deprotection are potent alkylating agents.[21]

-

Solution:

-

Scavenger Cocktails: Always use an appropriate scavenger cocktail. The choice of scavengers depends on the peptide sequence. For peptides containing tryptophan, methionine, or cysteine, scavengers like TIS, water, and ethanedithiol (EDT) are essential.[22]

-

Conclusion

This compound is a highly valuable and versatile building block in the arsenal of the peptide chemist. Its orthogonal protecting group strategy provides the flexibility required for the synthesis of complex peptides, particularly in solution-phase and convergent approaches. A thorough understanding of the principles behind its use, coupled with robust and optimized protocols for deprotection and coupling, is essential for its successful application. By carefully considering the factors of steric hindrance, potential side reactions, and the appropriate choice of reagents and conditions, researchers can confidently incorporate this compound into their synthetic workflows to achieve their desired target peptides with high purity and yield.

References

-

Watanabe Chemical Industries, Ltd. (n.d.). 16966-07-7 Z-Thr(tBu)-OH・DCHA. Retrieved from [Link]

- Lundquist, J. T., & Dix, T. A. (2002). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of Peptide Research, 59(4), 157-164.

- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.

- BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling.

- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.

- Albericio, F., & Carpino, L. A. (1997). A comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 50(5), 321-329.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Ortega-Gómez, A., Le-El-Foul, E., Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Convergent Approaches for the Synthesis of the Antitumoral Peptide, Kahalalide F. Study of Orthogonal Protecting Groups. The Journal of Organic Chemistry, 78(15), 7439–7452.

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- BenchChem. (2025). Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy.

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Fields, G. B. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.2.

-

ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis.

- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2(6), 430–439.

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Recent development of peptide coupling reagents in organic synthesis. Aldrichimica Acta, 42(2), 35-47.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

- Bieg, T., & Szeja, W. (1985).

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence.

- BenchChem. (2025). A Cost-Benefit Analysis of Z-Thr-OtBu in Peptide Synthesis: A Comparative Guide.

-

Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

- Anwer, M. K., & Spatola, A. F. (1983). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 22B(10), 1064-1065.

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu.

-

Next Peptide. (n.d.). 16966-07-7 | this compound. Retrieved from [Link]

- Cortes-Clerget, M., Berthon, J. Y., Renimel, I., Gembus, V., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 19(14), 3299–3304.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Z-Tyr(tBu)-OH.DCHA. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound , 97% , 16966-07-7 - CookeChem [cookechem.com]

- 10. 16966-07-7 | this compound | Next Peptide [nextpeptide.com]

- 11. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]

- 12. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bachem.com [bachem.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 21. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to Protecting Groups in Peptide Synthesis: The Case of Z-Thr(Tbu)-OH.Dcha

Introduction

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is not merely a procedural step but the cornerstone of success.[1][2] These chemical moieties are essential to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the sequential assembly of amino acids in the correct order.[3][4] Among the vast arsenal of protected amino acids available to the modern chemist, Z-Thr(Tbu)-OH.Dcha stands out as a versatile and robust building block, particularly in solution-phase peptide synthesis (SPPS).[1][5] This guide provides an in-depth analysis of the constituent parts of this molecule, elucidates the strategic advantages of its orthogonal protection scheme, and offers detailed, field-proven protocols for its application.

Deconstructing the Molecule: A Three-Part Analysis

The efficacy of this compound arises from the distinct and complementary roles of its three key components: the N-α-Z (benzyloxycarbonyl) group, the side-chain Tbu (tert-butyl) group, and the C-terminal DCHA (dicyclohexylammonium) salt.

The N-α-Z (Benzyloxycarbonyl) Group: A Classic Amine Protection

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide chemistry, introduced by Bergmann and Zervas in the 1930s.[6] Its primary role is to protect the α-amino group of threonine, preventing it from participating in undesired coupling reactions.[7]

Key Attributes of the Z-Group:

-

Stability: The Z-group is remarkably stable under a wide range of conditions, including the mildly acidic and basic environments often encountered in peptide synthesis.[1][8] This stability is crucial for preventing premature deprotection during the peptide chain elongation process.

-

Deprotection via Hydrogenolysis: The most common and cleanest method for the removal of the Z-group is catalytic hydrogenolysis.[6][8] In this reaction, the Z-protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzylic C-O bond to yield the free amine, toluene, and carbon dioxide.[8][9] This process is highly selective and generally does not affect other common protecting groups.[10]

-

Acid Lability: While less common, the Z-group can also be removed under strong acidic conditions, such as with HBr in acetic acid.[7][11]

The Side-Chain Tbu (tert-Butyl) Group: Shielding the Hydroxyl Functionality

The hydroxyl group of the threonine side chain is nucleophilic and can participate in side reactions during peptide synthesis. The tert-butyl (Tbu) ether serves as an effective protecting group for this functionality.

Key Attributes of the Tbu-Group:

-

Acid Lability: The Tbu group is highly sensitive to acidic conditions and is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[12][13] This property is central to its utility in orthogonal protection schemes.

-

Stability: Conversely, the Tbu group is stable to the conditions used for Z-group removal (hydrogenolysis) and to the basic conditions used for the deprotection of other common protecting groups like Fmoc.[14][15]

-

Steric Hindrance: The bulky nature of the Tbu group can sometimes lead to incomplete coupling reactions.[1] This can often be overcome by using more potent coupling reagents or by performing a double coupling.[1]

The C-Terminal DCHA (Dicyclohexylammonium) Salt: Enhancing Practicality

While the Z- and Tbu- groups provide the chemical strategy, the dicyclohexylammonium (DCHA) salt addresses the practical challenges of handling and storing the amino acid derivative.

Key Attributes of the DCHA Salt:

-

Improved Crystallinity and Stability: Many N-protected amino acids are oils or amorphous solids that can be difficult to purify and handle.[16] The formation of a salt with the bulky secondary amine, dicyclohexylamine, often results in a stable, crystalline solid with a sharp melting point.[17][18]

-

Enhanced Shelf-Life: The salt form is generally more stable for long-term storage compared to the free acid.[17]

-

Facile Conversion to the Free Acid: Prior to its use in peptide synthesis, the DCHA salt must be converted back to the free carboxylic acid.[16] This is typically achieved by suspending the salt in an organic solvent and acidifying with an aqueous acid like phosphoric acid.[16]

Orthogonality: The Cornerstone of Strategic Synthesis

The true power of Z-Thr(Tbu)-OH lies in the orthogonal nature of its protecting groups.[19][20] Orthogonality refers to the use of multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting the others.[14][15] In this case, the acid-labile Tbu group and the hydrogenolysis-labile Z-group form a classic orthogonal pair.[1][5] This allows for precise, stepwise manipulation of the peptide chain, which is critical for the synthesis of complex peptides.

Caption: Orthogonal deprotection strategy for Z-Thr(Tbu)-OH.

Application in Peptide Synthesis: Protocols and Insights

The following protocols provide a framework for the practical application of this compound in solution-phase peptide synthesis.

Protocol 1: Liberation of the Free Acid from the DCHA Salt

Objective: To convert this compound to the free acid, Z-Thr(Tbu)-OH, for use in a coupling reaction.

Materials:

-

This compound

-

Ethyl acetate

-

10% Aqueous phosphoric acid

-

Deionized water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 1 part of this compound in 5-10 parts of ethyl acetate in a separatory funnel.[16]

-

Add 10% aqueous phosphoric acid while stirring until the solid completely dissolves and two clear phases are visible.[16]

-

Verify that the pH of the lower aqueous phase is between 2 and 3.[16]

-

Separate the aqueous phase and wash the organic phase once with a small volume of 10% phosphoric acid.[16]

-

Wash the organic phase three times with deionized water. The pH of the final aqueous wash should be ≥4.[16]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Z-Thr(Tbu)-OH, which is often an oil or a foam.[16]

Protocol 2: Peptide Coupling using DCC/HOBt

Objective: To couple Z-Thr(Tbu)-OH to the N-terminus of a peptide ester (e.g., H-Gly-OMe).

Materials:

-

Z-Thr(Tbu)-OH (from Protocol 1)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the amino acid ester hydrochloride in DCM or DMF.

-

Add one equivalent of NMM or TEA to neutralize the hydrochloride salt.

-

Add 1.0 equivalent of Z-Thr(Tbu)-OH and 1.0 equivalent of HOBt to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 1.05 equivalents of DCC, dissolved in a minimal amount of the reaction solvent.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct, which is insoluble in most common solvents.[21]

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the dipeptide by column chromatography or recrystallization.

Caption: Simplified mechanism of DCC-mediated peptide coupling.[21][22]

Protocol 3: Selective Deprotection

A. Z-Group Removal (Hydrogenolysis)

Materials:

-

Z-Thr(Tbu)-Peptide

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol.[11]

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[11]

-

Seal the reaction vessel and flush with hydrogen gas three times.[11]

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.[11]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

B. Tbu-Group Removal (Acidolysis)

Materials:

-

Z-Thr(Tbu)-Peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole or thioanisole, if necessary)

Procedure:

-

Dissolve the Tbu-protected peptide in DCM.

-

Add a solution of TFA in DCM (typically 50-95% TFA).

-

If the peptide contains sensitive residues like tryptophan or methionine, add a scavenger to prevent alkylation by the released tert-butyl cation.[12]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Remove the TFA and DCM under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

-

Collect the solid by filtration and dry under vacuum.

Quantitative Data Summary

| Protecting Group | Attachment Conditions | Deprotection Conditions | Stability |

| Z (Benzyloxycarbonyl) | Z-Cl or Z-OSu, mild base | H₂/Pd-C (Hydrogenolysis)[8]; Strong acid (e.g., HBr/AcOH)[11] | Stable to mild acid and base |

| Tbu (tert-Butyl) | Isobutylene, acid catalyst | Moderate to strong acid (e.g., TFA)[12] | Stable to hydrogenolysis and base |

Troubleshooting and Expert Insights

-

Incomplete Coupling: Due to the steric hindrance of the Thr(Tbu) residue, coupling can sometimes be sluggish.[1] If the ninhydrin test indicates incomplete coupling, consider using a more powerful coupling agent like HATU or performing a second coupling step.[1]

-

Catalyst Poisoning: During hydrogenolysis for Z-group removal, sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst.[11] In such cases, it may be necessary to use a larger amount of catalyst or consider an alternative deprotection method if orthogonality allows.[11]

-

Racemization: While the Z-group itself helps to suppress racemization, the choice of coupling additives is critical.[7] The use of HOBt is standard practice to minimize this side reaction.[23]

Conclusion

This compound is a powerful and strategically designed building block for peptide synthesis. Its orthogonal protection scheme, which pairs the hydrogenolysis-labile Z-group with the acid-labile Tbu-group, provides chemists with the flexibility to perform selective deprotections, a critical requirement for the synthesis of complex and modified peptides. The DCHA salt form further enhances its utility by improving stability and handling. By understanding the fundamental chemistry of each component and adhering to validated protocols, researchers, scientists, and drug development professionals can effectively leverage this compound to advance their synthetic endeavors.

References

- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Accessed January 15, 2026.

- Aapptec Peptides. Carbodiimides and Additives. Published May 19, 2021.

- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. Accessed January 15, 2026.

- Danishefsky, S. J., et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods.

- Fields, G. B., & Noble, R. L. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 2000.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 15, 2026.

- Benchchem. Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. Accessed January 15, 2026.

- Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 15, 2026.

- Benchchem. Application Notes and Protocols: Z-Thr(tBu)

- Organic Chemistry Portal. tert-Butyl Ethers. Accessed January 15, 2026.

- Organic Chemistry Portal. tert-Butyl Esters. Accessed January 15, 2026.

- Bachem. Conversion of a DCHA salt to the free acid. Published August 20, 2021.

- El-Faham, A., & Albericio, F. Recent development in peptide coupling reagents. Chemical Reviews, 2011.

- Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed January 15, 2026.

- Bachem. DCHA - Dicyclohexylammonium salt. Published March 18, 2021.

- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. Accessed January 15, 2026.

- Benchchem. Technical Support Center: Troubleshooting Z-Protecting Group Removal. Accessed January 15, 2026.

- Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Published July 16, 2015.

- deGruy, T. Z., et al. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 2020.

- Bachem. Introduction to Peptide Synthesis Methods. Accessed January 15, 2026.

- Hidasová, D., & Slanina, T. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 2023.

- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Published July 31, 2025.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Accessed January 15, 2026.

- ECHEMI. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Accessed January 15, 2026.

- Wikipedia. Peptide synthesis. Accessed January 15, 2026.

- Kaul, R., et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 2004.

- Amino Acids. Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt - (CAS 37462-62-7). Accessed January 15, 2026.

- Semantic Scholar. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Accessed January 15, 2026.

- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. Accessed January 15, 2026.

- Rebek, J., & Feitler, D. Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 1974.

- Vankayala, S. L., et al. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 2013.

- Hartung, W. H., & Simonoff, R. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 1953.

- Li, H., et al. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 2017.

- Master Organic Chemistry.

- Pettit, G. R., et al. Synthesis of amino acid diazoketones. Journal of Medicinal Chemistry, 1986.

- Moon, H.-J., & Lee, Y.-S. Synthesis of Peptides by Solution Methods. Journal of the Korean Chemical Society, 2010.

- Varkevisser, R., et al. Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2019.

- Varkevisser, R., et al. Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2019.

- Varkevisser, R., et al. Protecting Groups in Peptide Synthesis. Request PDF. Published August 6, 2025.

- SBS Genetech. Mastering Protecting Groups in Peptide Synthesis. Published October 6, 2022.

- Wikipedia. Dicyclohexylamine. Accessed January 15, 2026.

- Hong, S. H., et al. Stereoselective Access to Z- and E-Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis. Journal of the American Chemical Society, 2011.

- Wikipedia. Tungsten. Accessed January 15, 2026.

- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Accessed January 15, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 5. bachem.com [bachem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 10. organicreactions.org [organicreactions.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. peptide.com [peptide.com]

- 15. biosynth.com [biosynth.com]

- 16. bachem.com [bachem.com]

- 17. bachem.com [bachem.com]

- 18. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols for Z-Thr(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Role of Z-Thr(tBu)-OH in Peptide Synthesis

In the complex landscape of peptide synthesis, the choice of protecting groups is a critical determinant of success. The strategy must be meticulously planned to prevent unwanted side reactions, ensure high coupling efficiency, and allow for the selective deprotection of specific functional groups.[1] Z-Thr(tBu)-OH, a derivative of threonine, offers a powerful orthogonal protection scheme that provides distinct advantages in specific synthetic contexts.[2]

This molecule employs the benzyloxycarbonyl (Z or Cbz) group for Nα-amino protection and the tert-butyl (tBu) group for the side-chain hydroxyl function.[2] The Z-group, introduced by Bergmann and Zervas, is renowned for its stability under the mildly acidic or basic conditions typical of standard solid-phase peptide synthesis (SPPS) cycles and its resistance to racemization during activation.[3][4] It is typically removed by catalytic hydrogenation.[2] Conversely, the tBu group is highly acid-labile, removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2]

This Z/tBu strategy is orthogonal to the more common Fmoc/tBu approach.[1][5] While Fmoc is base-labile, the Z-group's stability to base allows for its use in synthetic schemes where Fmoc-based deprotection might be problematic or where a stable N-terminal protecting group is required for subsequent fragment condensation.

The compound is supplied as a dicyclohexylammonium (DCHA) salt. This is a common practice for N-protected amino acid derivatives that may be oils or difficult to crystallize as free acids.[6][7] The DCHA salt enhances the compound's crystallinity, shelf-stability, and ease of handling, but it necessitates a liberation step to generate the free carboxylic acid prior to activation and coupling.[6][7]

This guide provides a comprehensive overview of the physicochemical properties of Z-Thr(tBu)-OH.DCHA, detailed protocols for its application in SPPS, and field-proven insights into potential challenges and their solutions.

Physicochemical and Characterization Data

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt | [8][9] |

| Synonyms | Z-O-tert-butyl-L-threonine dicyclohexylammonium salt, Cbz-Thr(tBu)-OH DCHA salt | [10] |

| CAS Number | 16966-07-7 | [11][12] |

| Molecular Formula | C₂₈H₄₆N₂O₅ | [11][13] |

| Molecular Weight | 490.68 g/mol | [11][13] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C; For long-term storage, -20°C is recommended. | [2][11] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [12][13] |

The Z/tBu Orthogonal Protection Scheme

The core advantage of using Z-Thr(tBu)-OH lies in its orthogonal deprotection properties, which allow for selective unmasking of different functional groups without affecting others. This is crucial for complex syntheses, such as the creation of branched or cyclic peptides.

Caption: Orthogonal deprotection scheme for a Z-Thr(tBu)-containing peptide.

Experimental Protocols

Protocol 1: Liberation of Free Acid from DCHA Salt

Rationale: The dicyclohexylammonium cation must be removed to liberate the free carboxylate of Z-Thr(tBu)-OH. This is essential for the subsequent activation step, which transforms the carboxylic acid into a reactive species for amide bond formation. The protocol involves an acid wash to protonate the carboxylate and extract the DCHA cation as its salt into an aqueous phase.[7]

Materials:

-

This compound

-

Ethyl acetate (EtOAc) or a mixture of EtOAc and Isopropyl ether

-

10% w/v aqueous phosphoric acid or 5% w/v aqueous citric acid

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the this compound salt (1 part by weight) in ethyl acetate (5-10 parts by volume) in a separatory funnel.

-

Add 10% phosphoric acid (approx. 2 parts by volume) and shake the funnel vigorously. The solid salt should dissolve completely, resulting in two clear liquid phases.

-

Check the pH of the lower aqueous phase with a pH strip; it should be acidic (pH 2-3).[7]

-

Separate the layers and discard the lower aqueous phase, which contains the dicyclohexylammonium phosphate salt.

-

Wash the upper organic phase sequentially with:

-

10% phosphoric acid (1 x 2 volumes)

-

Deionized water (3 x 2 volumes). Continue washing until the pH of the aqueous phase is ≥4.[7]

-

-

Transfer the organic layer to a flask and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

-

The resulting product, Z-Thr(tBu)-OH, is typically a viscous oil or foam and should be used immediately or stored under inert gas at low temperature.

Protocol 2: Incorporation into SPPS via Coupling

Rationale: Once the free acid is obtained, it must be "activated" to facilitate amide bond formation with the free N-terminus of the resin-bound peptide. Activation is typically achieved using carbodiimides (like DIC) or phosphonium/aminium salts (like HBTU or HATU), often with an additive like HOBt or Oxyma to suppress racemization and improve efficiency.[14][15] Threonine is a sterically hindered amino acid, which can slow coupling kinetics.[2] Therefore, careful monitoring and potentially a second coupling (double coupling) are crucial to ensure the reaction goes to completion.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Z-Thr(tBu)-OH (liberated from DCHA salt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling Reagents (choose one system):

-

System A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure® or 1-Hydroxybenzotriazole (HOBt).

-

System B (Onium Salt): HBTU or HATU and N,N-Diisopropylethylamine (DIPEA).[16]

-

-

Kaiser (ninhydrin) test kit for reaction monitoring.

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was an Fmoc deprotection, ensure the resin is thoroughly washed with DMF to remove all traces of piperidine.

-

Activation Solution Preparation:

-

In a separate vessel, dissolve Z-Thr(tBu)-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

-

For System A: Add Oxyma Pure or HOBt (3-5 eq.) to the amino acid solution. Add DIC (3-5 eq.) and allow the mixture to pre-activate for 5-10 minutes.

-

For System B: Add HBTU/HATU (3-5 eq.) to the amino acid solution. Just before adding to the resin, add DIPEA (6-10 eq.).

-

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The extended time accounts for the steric hindrance of threonine.

-

Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[2]

-

Negative Result (Yellow beads): Coupling is complete. Proceed to washing.

-

Positive Result (Blue/Purple beads): Coupling is incomplete. Drain the reaction solution and add a fresh batch of activated Z-Thr(tBu)-OH (a "double couple") for another 1-2 hours.[2]

-

-

Washing: Once coupling is complete, drain the reaction mixture and wash the peptide-resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and by-products. The resin is now ready for the next cycle.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. bachem.com [bachem.com]

- 7. bachem.com [bachem.com]

- 8. 16966-07-7 Z-Thr(tBu)-OH・DCHA | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 9. 16966-07-7 Z-Thr(tBu)-OH・DCHA | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 10. Z-THR(TBU)-OH DCHA suppliers & manufacturers in China [m.chemicalbook.com]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

- 12. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]

- 13. This compound , 97% , 16966-07-7 - CookeChem [cookechem.com]

- 14. bachem.com [bachem.com]

- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 16. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]

Application Notes and Protocols for the Strategic Synthesis of Complex Peptides Using Z-Thr(Tbu)-OH·DCHA

Introduction: The Strategic Imperative for Orthogonal Protection in Complex Peptide Synthesis

The synthesis of complex peptides, particularly those with intricate sequences, post-translational modifications, or those intended for convergent fragment condensation, demands a sophisticated and robust protecting group strategy. Standard linear Solid-Phase Peptide Synthesis (SPPS) methodologies, while powerful, can encounter limitations when faced with the need for selective, mid-sequence manipulations. N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt (Z-Thr(Tbu)-OH·DCHA) emerges as a pivotal building block in this context, offering a unique orthogonal protection scheme that provides chemists with enhanced synthetic flexibility and control.

The strategic value of this reagent lies in the distinct and non-interfering lability of its protecting groups:

-

N-α-Benzyloxycarbonyl (Z or Cbz) Group: A classic urethane-type protecting group, the Z-group is exceptionally stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc deprotection and resin cleavage (e.g., TFA).[1][2] Its primary mode of cleavage is catalytic hydrogenation (e.g., H₂/Pd/C), a mild and highly selective method that leaves most other protecting groups, including acid-labile ones, intact.[3] This feature is paramount for synthesizing protected peptide fragments intended for solution-phase ligation.

-